An In-Depth Technical Guide to 3-(4-Bromophenyl)piperidine (CAS: 769944-72-1) for Advanced Research and Development
An In-Depth Technical Guide to 3-(4-Bromophenyl)piperidine (CAS: 769944-72-1) for Advanced Research and Development
This document provides a comprehensive technical overview of 3-(4-Bromophenyl)piperidine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The 3-arylpiperidine scaffold is a privileged structure found in numerous biologically active molecules and approved pharmaceuticals, making its derivatives valuable building blocks for novel therapeutic agents.[1][2][3] This guide moves beyond simple data reporting to explain the causality behind experimental design, offering field-proven insights into the synthesis, analysis, and application of this key intermediate.
Core Compound Identification and Properties
Precise identification is the foundation of reproducible science. 3-(4-Bromophenyl)piperidine is registered under CAS Number 769944-72-1.[4][5][6][7][8] Its fundamental properties are summarized below, providing the essential data required for experimental planning and stoichiometric calculations.
| Property | Value | Source(s) |
| CAS Number | 769944-72-1 | [4][5][6][7] |
| Molecular Formula | C₁₁H₁₄BrN | [4][5][6][7] |
| Molecular Weight | 240.14 g/mol | [4][5][6][7] |
| IUPAC Name | 3-(4-bromophenyl)piperidine | [7] |
| Appearance | White to off-white solid | [5][9] |
| Boiling Point | 310.9°C at 760 mmHg (Predicted) | [5][6][9] |
| Density | 1.313 g/cm³ (Predicted) | [5][6][9] |
| pKa | 9.90 ± 0.10 (Predicted) | [9] |
| SMILES | BrC1=CC=C(C2CNCCC2)C=C1 | [4] |
Strategic Synthesis: A Mechanistic Approach
The synthesis of 3-arylpiperidines is a non-trivial task that requires careful strategic planning. A direct functionalization of the piperidine ring at the 3-position is challenging. Therefore, a more robust and common approach involves constructing the molecule from precursors where the desired connectivity is pre-defined. A highly effective and modular strategy is the Suzuki-Miyaura cross-coupling reaction.
Causality in Synthetic Design: The choice of a Suzuki coupling is deliberate. It offers broad functional group tolerance, high yields, and commercially available starting materials. The key decision is which fragment will be the organoboron species and which will be the organohalide. For this target, coupling an N-protected 3-halopiperidine with 4-bromophenylboronic acid is a logical pathway. The use of an N-protecting group (e.g., Boc, Cbz) is critical; it prevents self-coupling and other side reactions involving the secondary amine, ensuring the reaction proceeds cleanly at the desired C-C bond formation site.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 3-(4-Bromophenyl)piperidine.
Detailed Experimental Protocol
-
Step 1: Suzuki-Miyaura Coupling
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-Boc-3-iodopiperidine (1.0 eq), 4-bromophenylboronic acid (1.1 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture (e.g., to 90-100°C) and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-Boc-3-(4-bromophenyl)piperidine.
-
-
Step 2: N-Boc Deprotection
-
Dissolve the purified intermediate from Step 1 in a suitable solvent such as dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, e.g., 5-10 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete removal of the Boc group.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM.
-
Dry the combined organic layers, filter, and concentrate to afford the final product, 3-(4-Bromophenyl)piperidine.
-
Structural Elucidation and Quality Control
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.
Spectroscopic Signatures
-
FT-IR Spectroscopy: The infrared spectrum is used to identify key functional groups. For 3-(4-Bromophenyl)piperidine, the expected characteristic peaks include N-H stretching (a broad signal around 3300 cm⁻¹ for the secondary amine), C-H stretching (aromatic and aliphatic, ~3100-2800 cm⁻¹), C=C stretching (aromatic ring, ~1600-1450 cm⁻¹), and a strong C-Br stretching peak in the fingerprint region (typically below 800 cm⁻¹).[10]
-
NMR Spectroscopy: Nuclear Magnetic Resonance provides the definitive structural map.[11]
-
¹H NMR: The spectrum will be complex. The aromatic region should show two distinct doublets (an AA'BB' system) characteristic of a 1,4-disubstituted benzene ring, integrating to 4 protons. The aliphatic region will contain a series of multiplets for the 9 protons on the piperidine ring. The N-H proton will appear as a broad singlet.
-
¹³C NMR: The spectrum will show 4 signals for the aromatic carbons (2 quaternary, 2 protonated) and up to 5 distinct signals for the piperidine ring carbons, confirming the asymmetry of the 3-substituted ring.
-
| Predicted ¹³C NMR Chemical Shifts (δ, ppm) | Predicted ¹H NMR Chemical Shifts (δ, ppm) | Assignment | Justification |
| ~145 | - | C-Ar (C attached to piperidine) | Quaternary carbon, deshielded by ring attachment. |
| ~132 | ~7.4 | CH-Ar (ortho to Br) | Deshielded by adjacent bromine atom. |
| ~129 | ~7.2 | CH-Ar (ortho to piperidine) | Standard aromatic chemical shift. |
| ~120 | - | C-Ar (C attached to Br) | Quaternary carbon, deshielded by bromine. |
| ~52 | Multiplet | Piperidine C2 | Adjacent to nitrogen. |
| ~46 | Multiplet | Piperidine C6 | Adjacent to nitrogen. |
| ~40 | Multiplet | Piperidine C3 | Chiral center, attached to the aryl group. |
| ~32 | Multiplet | Piperidine C5 | Aliphatic CH₂. |
| ~25 | Multiplet | Piperidine C4 | Aliphatic CH₂. |
| - | Broad singlet | N-H | Exchangeable proton. |
Analytical QC Workflow
Caption: Quality control workflow for 3-(4-Bromophenyl)piperidine.
Reactivity and Strategic Applications in Drug Discovery
3-(4-Bromophenyl)piperidine is not typically an active pharmaceutical ingredient itself, but rather a versatile intermediate. Its value lies in the two reactive handles it possesses: the secondary amine of the piperidine ring and the aryl bromide of the phenyl ring. This dual functionality allows for systematic and diverse chemical modifications to explore structure-activity relationships (SAR).
-
N-Functionalization: The piperidine nitrogen is nucleophilic and can be readily modified via alkylation, acylation, reductive amination, or arylation to introduce various side chains. These modifications can modulate solubility, cell permeability, and target engagement.
-
C-Br Functionalization: The aryl bromide is a prime handle for further palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of new aryl, heteroaryl, alkyl, or amino groups at the para-position of the phenyl ring, enabling extensive exploration of the molecular space around the core scaffold.
Caption: Key derivatization pathways for library synthesis.
Safety, Handling, and Storage
-
Hazards: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[12][13] May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat. All handling should be performed in a well-ventilated chemical fume hood.
-
First Aid:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperature is between 2-8°C, protected from light.[4][9]
Conclusion
3-(4-Bromophenyl)piperidine is a strategically important building block for chemical and pharmaceutical research. Its synthesis, while requiring a multi-step approach, is achievable through robust methods like the Suzuki cross-coupling. Proper analytical characterization is essential to ensure quality and reproducibility. The true value of this compound is realized in its application as a versatile scaffold, offering two distinct points for chemical diversification, thereby enabling the rapid generation of compound libraries for drug discovery programs.
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Indagoo. (2024). tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate Safety Data Sheet. Retrieved from [Link]
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AFG Bioscience LLC. (2016). 1-(4-Bromophenyl)piperidine Safety Data Sheet. Retrieved from [Link]
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Kise, R., et al. (2019). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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Technology Networks. (2024). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. Retrieved from [Link]
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